molecular formula C7H6Cl2O3S B2707783 4-Chloro-2-methoxybenzene-1-sulfonyl chloride CAS No. 612541-13-6

4-Chloro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2707783
CAS No.: 612541-13-6
M. Wt: 241.08
InChI Key: JIFZOSWXWRNSFB-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and is often utilized as an intermediate in the preparation of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically conducted in a continuous flow reactor to ensure efficient production and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFZOSWXWRNSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-13-6
Record name 4-chloro-2-methoxybenzene-1-sulfonyl chloride
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